molecular formula C16H18N2O6S2 B2585037 3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1795482-01-7

3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No.: B2585037
CAS No.: 1795482-01-7
M. Wt: 398.45
InChI Key: JWWWQUSWBWODHN-UHFFFAOYSA-N
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Description

3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C16H18N2O6S2 and its molecular weight is 398.45. The purity is usually 95%.
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Biological Activity

The compound 3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is a thiazolidinedione derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Thiazolidinediones are known for their role in diabetes management and exhibit various other biological properties.

Chemical Structure and Properties

The chemical structure of the compound features a thiazolidine ring fused with a sulfonyl group and a piperidine moiety. This unique combination may enhance its biological activity through various mechanisms.

PropertyValue
Molecular FormulaC₁₅H₁₈N₂O₄S
Molecular Weight318.38 g/mol
CAS NumberNot specified
Melting PointNot available
SolubilitySoluble in DMSO

Antidiabetic Activity

Thiazolidinediones, including derivatives like the compound , are primarily recognized for their antidiabetic properties. They act as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose and lipid metabolism.

A study examining various thiazolidinedione derivatives highlighted that modifications on the thiazolidine ring significantly influence their efficacy. For instance, compounds with specific substitutions exhibited enhanced insulin-sensitizing effects compared to standard drugs like pioglitazone .

In Vitro Studies

In vitro studies have shown that thiazolidinedione derivatives can inhibit several enzymes relevant to metabolic pathways. For example:

  • Aldose Reductase : Inhibition of this enzyme can reduce complications associated with diabetes by preventing sorbitol accumulation.
  • Lipoxygenase : Some derivatives demonstrated good potential for lipoxygenase inhibition, which is significant given the enzyme's role in inflammatory processes .

Antimicrobial Activity

Thiazolidinediones have also been found to possess antimicrobial properties. Research indicates that certain derivatives exhibit bactericidal activity against both Gram-positive and Gram-negative bacteria. The effectiveness often correlates with specific substitutions on the thiazolidine ring .

Case Studies

  • Datar et al. Study : This research focused on synthesizing and evaluating various thiazolidinedione derivatives for their antidiabetic activity. The study found that certain compounds were more effective than pioglitazone in reducing blood glucose levels in animal models .
  • Badiger et al. Study : This investigation synthesized novel thiazolidinediones and assessed their biological activity using the alloxan-induced diabetic rat model. The results indicated significant reductions in blood glucose levels, suggesting strong antidiabetic potential .

The biological activity of this compound can be attributed to several mechanisms:

  • PPAR-γ Agonism : Enhances insulin sensitivity and regulates glucose metabolism.
  • Enzyme Inhibition : Reduces the activity of enzymes involved in glucose and lipid metabolism.
  • Anti-inflammatory Effects : Through lipoxygenase inhibition, it may mitigate inflammation associated with metabolic disorders.

Properties

IUPAC Name

3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6S2/c19-15-10-25-16(20)18(15)11-3-5-17(6-4-11)26(21,22)12-1-2-13-14(9-12)24-8-7-23-13/h1-2,9,11H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWWQUSWBWODHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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